molecular formula C13H25NOS B14617670 1-[(3-Isocyanatopropyl)sulfanyl]nonane CAS No. 60853-05-6

1-[(3-Isocyanatopropyl)sulfanyl]nonane

Cat. No.: B14617670
CAS No.: 60853-05-6
M. Wt: 243.41 g/mol
InChI Key: AKSAZHCVZIYCSE-UHFFFAOYSA-N
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Description

1-[(3-Isocyanatopropyl)sulfanyl]nonane is an organic compound with the molecular formula C13H25NOS. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a propyl chain, which is further connected to a nonane backbone via a sulfanyl (thioether) linkage. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(3-Isocyanatopropyl)sulfanyl]nonane can be synthesized through a multi-step process involving the following key steps:

    Preparation of 3-mercaptopropylamine: This intermediate can be synthesized by reacting 3-chloropropylamine with sodium hydrosulfide.

    Formation of 1-[(3-aminopropyl)sulfanyl]nonane: The 3-mercaptopropylamine is then reacted with 1-bromononane under basic conditions to form the desired thioether linkage.

    Isocyanate Formation: Finally, the amine group in 1-[(3-aminopropyl)sulfanyl]nonane is converted to an isocyanate group using phosgene or a phosgene substitute like triphosgene.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Isocyanatopropyl)sulfanyl]nonane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary amines or alcohols under mild conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Ureas and Carbamates: Formed from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

1-[(3-Isocyanatopropyl)sulfanyl]nonane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of polymers and materials with specific properties.

    Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]nonane primarily involves its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules. The sulfanyl group also contributes to its reactivity, particularly in oxidation and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Isocyanatopropyl)sulfanyl]octane: Similar structure but with an octane backbone.

    1-[(3-Isocyanatopropyl)sulfanyl]decane: Similar structure but with a decane backbone.

    1-[(3-Isocyanatopropyl)sulfanyl]dodecane: Similar structure but with a dodecane backbone.

Uniqueness

1-[(3-Isocyanatopropyl)sulfanyl]nonane is unique due to its specific chain length and the presence of both an isocyanate and a sulfanyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

60853-05-6

Molecular Formula

C13H25NOS

Molecular Weight

243.41 g/mol

IUPAC Name

1-(3-isocyanatopropylsulfanyl)nonane

InChI

InChI=1S/C13H25NOS/c1-2-3-4-5-6-7-8-11-16-12-9-10-14-13-15/h2-12H2,1H3

InChI Key

AKSAZHCVZIYCSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSCCCN=C=O

Origin of Product

United States

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